molecular formula C10H8F2N2O2 B12631914 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester

Cat. No.: B12631914
M. Wt: 226.18 g/mol
InChI Key: ZAEWDAUADZUWBE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester typically involves the reaction of pyrrolopyridine derivatives with difluoromethylating agents under specific conditions. One common method involves the use of difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, leading to effects such as apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8F2N2O2/c1-16-10(15)7-6(8(11)12)5-3-2-4-13-9(5)14-7/h2-4,8H,1H3,(H,13,14)

InChI Key

ZAEWDAUADZUWBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)N=CC=C2)C(F)F

Origin of Product

United States

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